N-(丁烷-2-基)-2-(哌嗪-1-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

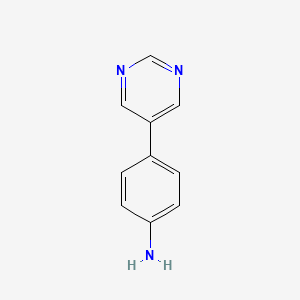

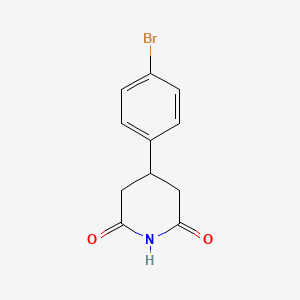

The compound "N-(butan-2-yl)-2-(piperazin-1-yl)acetamide" is a derivative of acetamide featuring a piperazine ring, which is a common structural motif in pharmaceutical chemistry. Piperazine derivatives are known for their wide range of biological activities, including anti-inflammatory, antitumor, and antipsychotic properties. The presence of different substituents on the piperazine ring and the acetamide nitrogen can significantly influence the biological activity and pharmacokinetic properties of these compounds.

Synthesis Analysis

The synthesis of piperazine acetamide derivatives typically involves a two-step chemical synthesis. Initially, different amino compounds are chloroacetylated, followed by a reaction with substituted piperazines in the presence of a base to yield the desired acetamide analogs. For example, in the synthesis of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs, amino benzothiazoles are chloroacetylated and then reacted with substituted piperazines . Similarly, other studies have reported the synthesis of related compounds using microwave irradiation techniques or conventional synthesis, characterized by spectral data such as IR, 1H NMR, and MS .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by spectroscopic methods such as 1H NMR, 13C NMR, and elemental analysis. The presence of the piperazine ring and the acetamide moiety is confirmed through these techniques. The molecular docking experiments, as seen in the study of COX-2 inhibitors, reveal the binding interactions of these analogs with target proteins, confirming their potential mechanism of action .

Chemical Reactions Analysis

The chemical reactivity of piperazine acetamide derivatives is influenced by the substituents on the piperazine ring and the acetamide nitrogen. These compounds can undergo further chemical modifications, which can be used to fine-tune their biological activities. For instance, substitution at the nitrogen atom with different electrophiles can yield a variety of N-substituted derivatives, as seen in the synthesis of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine acetamide derivatives, such as solubility, melting point, and stability, are crucial for their pharmacokinetic profile and biological activity. These properties are typically assessed during the initial stages of drug discovery to predict the behavior of these compounds in biological systems. The pharmacological evaluation of these compounds includes in vivo and in vitro studies to determine their efficacy and toxicity .

Case Studies

Several case studies have demonstrated the potential of piperazine acetamide derivatives as therapeutic agents. For instance, certain analogs have shown potent anti-inflammatory activity in the carrageenan-induced paw edema method and have been screened for toxicity by evaluating their ulcerogenic potential . Other derivatives have exhibited antitumor activities against cancer cell lines, with some inducing cell apoptosis and causing G1-phase arrest in the cell division cycle . Additionally, some compounds have been evaluated for their antipsychotic potential, showing anti-dopaminergic and anti-serotonergic activity in behavioral models .

科学研究应用

抗肿瘤活性

N-(丁烷-2-基)-2-(哌嗪-1-基)乙酰胺衍生物已被评估其抗肿瘤活性。Wu 等人 (2017) 的一项研究合成并评估了此类化合物对人宫颈癌和肺癌细胞系的抗增殖活性。他们发现特定化合物表现出有效的活性,其中一种化合物诱导细胞凋亡和细胞分裂的 G1 期阻滞 (Wu 等,2017).

乙酰胆碱酯酶抑制

衍生自 N-(丁烷-2-基)-2-(哌嗪-1-基)乙酰胺的化合物已被研究其抑制乙酰胆碱酯酶的能力。Yurttaş 等人 (2013) 合成了衍生物,发现一些化合物表现出显着的抑制作用,其中一种衍生物显示出比标准药物多奈哌齐更高的活性 (Yurttaş 等,2013).

抗菌和驱虫活性

Khan 等人 (2019) 合成了 N-(丁烷-2-基)-2-(哌嗪-1-基)乙酰胺衍生物,并评估了它们的抗菌、抗真菌和驱虫活性。他们发现一些化合物表现出显着的生物活性,在潜在指纹分析中也有应用 (Khan 等,2019).

增强记忆力

李明珠 (2008) 研究了哌嗪-1-基乙酰胺衍生物对小鼠记忆力增强的合成和作用。该化合物在提高记忆力方面显示出有希望的结果 (李明珠,2008).

非典型抗精神病药

Sekhar 等人 (2008) 专注于合成 N-(丁烷-2-基)-2-(哌嗪-1-基)乙酰胺衍生物作为新型非典型抗精神病药。他们的研究表明,合成的化合物没有表现出传统抗精神病药常见的副作用——运动不能 (Sekhar 等,2008).

合成工艺

Guillaume 等人 (2003) 描述了一种合成 N-(丁烷-2-基)-2-(哌嗪-1-基)乙酰胺的实用工艺,提供了对这些化合物高效生产的见解 (Guillaume 等,2003).

COX-2 抑制剂

Raghavendra 等人 (2012) 合成了 N-(丁烷-2-基)-2-(哌嗪-1-基)乙酰胺类似物作为 COX-2 抑制剂。这些化合物被评估了抗炎活性,并显示出有希望的结果,分子对接研究证实了它们的作用机制 (Raghavendra 等,2012).

属性

IUPAC Name |

N-butan-2-yl-2-piperazin-1-ylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O/c1-3-9(2)12-10(14)8-13-6-4-11-5-7-13/h9,11H,3-8H2,1-2H3,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBYYAPDSZMMRDD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)CN1CCNCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00534916 |

Source

|

| Record name | N-(Butan-2-yl)-2-(piperazin-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00534916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(butan-2-yl)-2-(piperazin-1-yl)acetamide | |

CAS RN |

89433-48-7 |

Source

|

| Record name | N-(1-Methylpropyl)-1-piperazineacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89433-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Butan-2-yl)-2-(piperazin-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00534916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Bromo-4-[(difluoromethyl)sulfanyl]benzene](/img/structure/B1281811.png)

![6-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine](/img/structure/B1281816.png)